molecular formula C24H38N4O7S B558569 Boc-D-Arg(Pbf)-OH CAS No. 186698-61-3

Boc-D-Arg(Pbf)-OH

Cat. No. B558569
M. Wt: 526,65 g/mole
InChI Key: CVFXPOKENLGCID-QGZVFWFLSA-N
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Description

Boc-D-Arg(Pbf)-OH, also known as Nα-Boc-Nω-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzo[b]furan-5-ylsulphonyl)-D-arginine, is an arginine derivative .


Molecular Structure Analysis

The molecular formula of Boc-D-Arg(Pbf)-OH is C24H38N4O7S . It has a molecular weight of 526.64600 . The InChI code is 1S/C24H38N4O7S/c1-13-14(2)19(15(3)16-12-24(7,8)34-18(13)16)36(32,33)28-21(25)26-11-9-10-17(20(29)30)27-22(31)35-23(4,5)6 .


Chemical Reactions Analysis

The specific chemical reactions involving Boc-D-Arg(Pbf)-OH are not provided in the search results .


Physical And Chemical Properties Analysis

Boc-D-Arg(Pbf)-OH is a solid substance . Its exact physical properties such as density, boiling point, and melting point are not specified in the search results .

Scientific Research Applications

  • Synthesis of Cyclic RGD Peptides : Boc-D-Arg(Pbf)-OH is used in the microwave-assisted solid-phase synthesis of cyclic RGD peptides, which are potent antagonists for the αvβ3 integrin receptor. This method is applicable for the synthesis of linear pentapeptides and cyclic RGD peptides with high purity (Yamada et al., 2012).

  • Minimization of Tryptophan Alkylation : In solid-phase peptide synthesis, the use of Pbf and Boc side-chain protection for Arg and Trp, respectively, can minimize side-chain protecting group scavenger use, thus reducing Trp alkylation (Fields & Fields, 1993).

  • Incorporation in Solid-Phase Peptide Synthesis : A method for incorporating Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis (SPPS) using N-butylpyrrolidinone (NBP) as a solvent is developed to address issues such as reduced yield and formation of des-Arg peptides (de la Torre et al., 2020).

  • Synthesis of Glutaryl-Containing Peptide Derivatives : Derivatives of tetrapeptides containing a glutaric acid fragment as a linker are synthesized using Boc-D-Arg(Pbf)-OH, facilitating binding to other biologically active molecules or nanoparticles (Demin et al., 2019).

  • Microwave Heating in N-Methylated Peptides Synthesis : In the synthesis of N-methylated peptides, the incorporation of Fmoc-Arg(Pbf)-OH shows higher yields at room temperature due to the prevention of intramolecular Arg lactam formation (Roodbeen et al., 2012).

  • Light-Activated Anticancer and Antibacterial Activity : Pbf-protected argininic acid is used in the synthesis of conjugated polymer nanoparticles for light-activated anticancer and antibacterial activity with imaging capabilities (Chong et al., 2012).

  • Method for Pbf-Protected Argininic Acid Synthesis : A method is developed for efficiently synthesizing Pbf-protected argininic acid, a building block for Fmoc-solid phase peptide synthesis (Cupido et al., 2005).

Safety And Hazards

Boc-D-Arg(Pbf)-OH is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261 and P305+P351+P338 . It is advised to keep it in a dark place, under an inert atmosphere, and at room temperature .

Future Directions

The future directions of Boc-D-Arg(Pbf)-OH are not specified in the search results .

Relevant Papers Unfortunately, the search results do not provide specific papers related to Boc-D-Arg(Pbf)-OH .

properties

IUPAC Name

(2R)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N4O7S/c1-13-14(2)19(15(3)16-12-24(7,8)34-18(13)16)36(32,33)28-21(25)26-11-9-10-17(20(29)30)27-22(31)35-23(4,5)6/h17H,9-12H2,1-8H3,(H,27,31)(H,29,30)(H3,25,26,28)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFXPOKENLGCID-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583793
Record name (E)-N~5~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Arg(Pbf)-OH

CAS RN

186698-61-3
Record name N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(1,1-dimethylethoxy)carbonyl]-D-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186698-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-N~5~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
Z Guo, L Lin, K Hao, D Wang, F Liu, P Sun… - … applied materials & …, 2020 - ACS Publications
For effective antitumor treatment, it is important to increase the water solubility of hydrophobic antitumor drugs and improve their cell absorption efficiency and nuclear transmission …
Number of citations: 24 pubs.acs.org
M Lomazzi, V Franceschi, V Bagnacani… - European Journal of …, 2021 - Wiley Online Library
The tetra‐L‐arginino‐tetrahexyloxycalix[4]arene 1 has shown extraordinary abilities to compact and internalize different types of Nucleid Acid cargos (DNA, microRNA, PNA) into cells …
D Melisi, A Secondo, P Montoro… - Journal of medicinal …, 2006 - ACS Publications
Nitric oxide (NO) is critical for the normal physiological regulation of the nervous system and other tissues. l-Arginine, but not d-arginine, is the natural substrate for nitric oxide synthase (…
Number of citations: 18 pubs.acs.org
T Hättasch, C Schmuck, J Niemeyera - Arkivoc, 2021 - arkat-usa.org
Melting points were measured with a BUCHI MELTING-POINt B-540 apparatus with open end glass capillary tubes. All IR spectra were measured on a FT-IR 430 spectrometer by …
Number of citations: 1 www.arkat-usa.org
K Wiśniewski, S Qi, J Kraus, B Ly… - Journal of Medicinal …, 2019 - ACS Publications
The vasopressin analogue desmopressin (desamino-d-arginine 8 vasopressin, dDAVP, 1) is a potent vasopressin 2 (V 2 ) receptor (V 2 R) agonist approved in many countries for the …
Number of citations: 9 pubs.acs.org
EA Girnys - 2012 - deepblue.lib.umich.edu
The serine protease thrombin is the main clotting enzyme in the hemostatic system, in addition to being an effective platelet activator. Modulation of the actions of thrombin can be used …
Number of citations: 2 deepblue.lib.umich.edu
CG Weinhart, D Wifling, MF Schmidt, E Neu… - European Journal of …, 2021 - Elsevier
The family of human muscarinic acetylcholine receptors (MRs) is characterized by a high sequence homology among the five subtypes (M 1 RM 5 R), being the reason for a lack of …
Number of citations: 5 www.sciencedirect.com
Z Guo - 2020 - search.proquest.com
Abstract Development of camptothecin (CPT) has attracted great attention because CPT has been confirmed as a potent topoisomerase I inhibitor in clinical cancer therapy. …
Number of citations: 0 search.proquest.com
M Lomazzi - 2013 - repository.unipr.it
At the basis of gene therapy stays as fundamental process the delivery of proper nucleic acids into the cell nucleus. This process needs efficient and safe vectors able to condense and …
Number of citations: 0 www.repository.unipr.it
CG Weinhart - 2021 - epub.uni-regensburg.de
In humans, the family of muscarinic acetylcholine receptors (mAChR, MRs) comprises five subtypes (M1R-M5R), belonging to class A of the GPCR superfamily. MRs mediate the action …
Number of citations: 3 epub.uni-regensburg.de

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